![molecular formula C13H21NO3 B2439784 (3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate CAS No. 543910-34-5](/img/structure/B2439784.png)
(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate
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Description
(3aR,7aR)-Tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate, also known as 3aR,7aR-TBOC, is an organic compound with a unique chemical structure. It has a wide range of applications in the field of medicinal chemistry and biochemistry. It is a valuable synthetic intermediate for the preparation of various pharmaceuticals and bioactive compounds. 3aR,7aR-TBOC has been used in the synthesis of a variety of compounds, including indole-based inhibitors of cytochrome P450 enzymes, indolizidine alkaloids, and indole-based anti-cancer agents.
Scientific Research Applications
Molecular Structure and Crystal Formation
The compound exhibits interesting structural properties, as observed in the study of the title compound, C22H26BrNO6, where the indole ring system demonstrates planarity, and the tert-butyl bound carboxylate group forms a dihedral angle with the indole ring system. This characteristic contributes to the formation of centrosymmetric dimers in the crystal via paired C—H⋯O hydrogen bonds (Thenmozhi et al., 2009).
Synthesis and Structural Confirmation
The compound has been utilized in synthesizing potent antagonists like 5-HT6, demonstrating its importance in medicinal chemistry. For instance, an efficient chiral resolution of the intermediate tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate was developed, highlighting the compound's role in supporting advanced biological testing (Isherwood et al., 2012).
Chemical Reactions and Applications
The compound's chemistry is versatile, involving various chemical reactions and applications. For example:
- It's involved in novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides, showcasing its potential in synthesizing a wide range of nitrogen compounds (Umehara et al., 2016).
- Its derivatives have been used in the palladium-catalyzed intramolecular annulation of alkynes, leading to the formation of various heteropolycycles (Zhang & Larock, 2003).
- It's used in the chemoselective aerobic oxidation of allylic and benzylic alcohols, catalyzing the formation of α,β-unsaturated carbonyl compounds (Shen et al., 2012).
- The compound plays a role in the Diels‐Alder reaction of 2‐Amido Substituted Furans, contributing to the field of organic synthesis (Padwa et al., 2003).
properties
IUPAC Name |
tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-10H,4-8H2,1-3H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNSGJOKGICXGO-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate |
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